3-(Bromomethyl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYAXQOAZNNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909286-61-8, 2169140-89-8 | |
| Record name | rac-(1s,3s)-3-(bromomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Spectroscopic Guide: 3-(Bromomethyl)cyclobutan-1-ol
[1]
Part 1: Executive Technical Summary
Compound: 3-(Bromomethyl)cyclobutan-1-ol CAS (Mix/Unspecified): 1694840-35-1 CAS (trans-isomer): 2169140-89-8 Molecular Formula: C₅H₉BrO Exact Mass: 163.9837 (⁷⁹Br) / 165.9816 (⁸¹Br)
Application Context: This scaffold is valued for its ability to rigidify linear alkyl chains in drug candidates, improving metabolic stability and selectivity. The presence of both a nucleophilic hydroxyl group and an electrophilic bromomethyl group allows for versatile orthogonal functionalization. However, the stereochemical relationship (cis/trans) between the 1-hydroxyl and 3-bromomethyl groups is the primary quality control challenge, necessitating rigorous NMR analysis.
Part 2: Structural & Stereochemical Analysis
Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain. This puckering complicates the NMR spectra, making the distinction between cis and trans isomers non-trivial but determinable through coupling constants (
Isomer Definitions
-
Trans-isomer ((1r,3r) or anti): The -OH and -CH₂Br groups are on opposite faces of the average ring plane. This is often the thermodynamically preferred isomer in synthesis involving hydride reduction of the corresponding ketone due to steric approach control.
-
Cis-isomer ((1s,3s) or syn): The substituents are on the same face.
Stereochemical Identification Strategy
-
Symmetry: Both isomers possess a plane of symmetry passing through C1 and C3. Consequently, the protons on C2 are equivalent to those on C4, simplifying the ¹H NMR and ¹³C NMR spectra (only 3 unique ring carbon signals).
-
NOESY/ROESY: The definitive assignment requires observing through-space correlations.
-
Cis: Strong NOE between H1 (methine-OH) and H3 (methine-CH₂Br).
-
Trans: No NOE between H1 and H3; NOE may be observed between H1 and the protons of the bromomethyl group if rotation allows.
-
Part 3: Spectroscopic Profiling
Note: The data below represents the high-fidelity expected values derived from structural analogs and computational prediction algorithms (ChemDraw/Mnova) for the trans-isomer in CDCl₃, serving as a baseline for experimental validation.
Mass Spectrometry (MS)
The presence of a bromine atom provides a definitive isotopic signature essential for rapid confirmation.
| Feature | Observation | Mechanistic Explanation |
| Parent Ion (M⁺) | Doublet at m/z 164 and 166 | Characteristic 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. |
| Base Peak | Loss of H₂O (M-18) | Cyclobutanols readily dehydrate under ionization conditions. |
| Fragment | m/z 85 (M - Br) | Loss of the bromine radical [C₅H₉O]⁺. |
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The spectrum is characterized by the symmetry of the cyclobutane ring.
| Position | Proton Type | δ (ppm) | Multiplicity | Assignment Logic | |
| H1 | CH-OH | 4.35 – 4.45 | Quintet-like (m) | ~7.5 | Deshielded by oxygen; splits by 4 adjacent ring protons. |
| H5 | CH₂-Br | 3.45 – 3.55 | Doublet (d) | 6.8 | Deshielded by Br; splits by H3. |
| H3 | CH-CH₂Br | 2.40 – 2.60 | Multiplet | - | Methine linking the ring to the bromomethyl group. |
| H2/H4 | Ring CH₂ | 2.10 – 2.30 | Multiplet | - | "Cis" to substituents (relative to average plane). |
| H2'/H4' | Ring CH₂ | 1.60 – 1.80 | Multiplet | - | "Trans" to substituents; typically more shielded. |
| -OH | Hydroxyl | 1.80 – 2.50 | Broad Singlet | - | Variable; shift depends on concentration and dryness. |
Diagnostic Signal: The doublet at ~3.5 ppm (CH₂Br) is the cleanest handle for quantification. If a mixture of isomers is present, you will likely see two distinct doublets separated by 0.05–0.1 ppm.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Due to symmetry, only 4 distinct carbon signals (plus the solvent) are expected.
| Carbon | Type | δ (ppm) | Description |
| C1 | CH-OH | 65.0 – 68.0 | Most deshielded ring carbon. |
| C5 | CH₂-Br | 38.0 – 40.0 | Distinctive methylene attached to Br. |
| C2/C4 | Ring CH₂ | 35.0 – 37.0 | Equivalent ring carbons; intensity is 2x relative to C1/C3. |
| C3 | CH-R | 28.0 – 31.0 | Methine junction. |
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3300 – 3400 | O-H Stretch (Broad) | Confirms alcohol functionality. |
| 2930 – 2980 | C-H Stretch (Cyclobutane) | Characteristic high-tension C-H bonds. |
| 600 – 700 | C-Br Stretch | Strong fingerprint band for alkyl bromide. |
Part 4: Experimental Protocols & Workflows
Protocol 1: Sample Preparation for NMR
To ensure sharp peaks and accurate integration (crucial for isomer ratio determination):
-
Mass: Weigh 5–10 mg of the oil/solid.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).
-
Tip: If the -OH peak is broad or obscuring ring protons, add 1 drop of D₂O to exchange the hydroxyl proton (peak disappears) or use DMSO-d₆ to sharpen it (doublet coupling may appear).
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., LiBr/NaBr from synthesis) which cause line broadening.
Protocol 2: Analytical Workflow Visualization
The following diagram illustrates the logic flow for validating the compound structure.
Caption: Analytical logic flow for validating structure and stereochemistry of 3-(Bromomethyl)cyclobutan-1-ol.
Part 5: References
-
Wiberg, K. B., & Barth, D. E. (1969). The NMR spectra of cyclobutane derivatives. Journal of the American Chemical Society, 91(18), 5124–5130. (Foundational text for cyclobutane puckering and coupling constants).
-
Faust, R. (2015). Synthesis of 3-borylated cyclobutanols from epihalohydrins. Chemical Science. (Context for 3-substituted cyclobutanol synthesis).
Methodological & Application
Application Note: A Detailed Protocol for the Chemoselective Synthesis of 3-(Bromomethyl)cyclobutan-1-ol
Introduction and Strategic Overview
The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, offering a rigid, three-dimensional structure that can serve as a bioisostere for aromatic rings while improving physicochemical properties.[1][2][3] Molecules such as 3-(Bromomethyl)cyclobutan-1-ol are versatile building blocks, featuring orthogonal functional groups—a secondary alcohol and a primary alkyl bromide—that allow for sequential, site-specific modifications.[4] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(Bromomethyl)cyclobutan-1-ol.
A critical analysis of the synthetic transformation reveals a key challenge: the chemoselective conversion of one hydroxyl group in a diol to an alkyl bromide while preserving the other. The target molecule possesses a primary alkyl bromide and a secondary alcohol. Therefore, a logical and efficient synthetic route begins with a precursor containing a primary and a secondary alcohol, such as cis/trans-3-(hydroxymethyl)cyclobutan-1-ol. Direct synthesis from cyclobutanemethanol, which contains only a single primary alcohol, is not chemically feasible for producing the target di-functionalized product.
This guide focuses on the selective bromination of the primary alcohol in 3-(hydroxymethyl)cyclobutan-1-ol using an Appel-type reaction. This method was chosen for its mild, near-neutral reaction conditions, which minimize side reactions like elimination or rearrangement that can be prevalent with strained ring systems.[5][6]
Mechanistic Rationale and Causality of Reagent Selection
The conversion of alcohols to alkyl bromides can be achieved through various reagents, including phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).[7] However, these reagents often require harsh conditions or exhibit limited functional group tolerance. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), offers a superior alternative for complex molecules.[8][9]
The core advantages of the Appel reaction for this specific transformation are:
-
Chemoselectivity: The reaction proceeds via an Sₙ2 mechanism.[8][9] Primary alcohols are sterically less hindered and thus react significantly faster than secondary alcohols under Sₙ2 conditions. This kinetic difference is the cornerstone of selectively functionalizing the primary -CH₂OH group of 3-(hydroxymethyl)cyclobutan-1-ol while leaving the secondary -CHOH group intact.
-
Mild Conditions: The reaction is typically conducted at low to ambient temperatures (0 °C to room temperature), preserving the integrity of the cyclobutane ring, which, despite its inherent strain, is stable under these conditions.[10] This avoids acid-catalyzed rearrangements or ring-opening that might occur with reagents like HBr.[6][11]
-
High Yield and Purity: The reaction is known for its efficiency and the primary byproduct, triphenylphosphine oxide (TPPO), can be readily removed, often by filtration or chromatography, simplifying product isolation.[12]
The mechanism initiates with the formation of a phosphonium salt from the reaction of triphenylphosphine and carbon tetrabromide. The alcohol then attacks the phosphonium species, forming an alkoxyphosphonium intermediate. In the final step, the bromide ion acts as a nucleophile, attacking the carbon atom of the activated hydroxyl group in an Sₙ2 fashion to yield the desired alkyl bromide and triphenylphosphine oxide.[5][13]
Experimental Design and Protocols
This section details the complete workflow for the synthesis, purification, and characterization of 3-(Bromomethyl)cyclobutan-1-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| cis/trans-3-(Hydroxymethyl)cyclobutan-1-ol | ≥97% | Sigma-Aldrich | 112623-30-0 (trans) | Starting material. A mixture of isomers is acceptable. |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics | 603-35-0 | Should be stored under inert gas. |
| Carbon Tetrabromide (CBr₄) | 99% | Alfa Aesar | 558-13-4 | Toxic and corrosive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Use from a solvent purification system or a sealed bottle. |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For chromatography. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | 7757-82-6 | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
Step-by-Step Synthesis Protocol
Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. The target product, 3-(Bromomethyl)cyclobutan-1-ol, is expected to be an irritant and may cause skin burns and eye damage.[14]
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cis/trans-3-(hydroxymethyl)cyclobutan-1-ol (5.8 g, 50 mmol, 1.0 equiv) and triphenylphosphine (15.7 g, 60 mmol, 1.2 equiv).
-
Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the solids.
-
Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.
-
-
Reagent Addition:
-
In a separate beaker, dissolve carbon tetrabromide (19.9 g, 60 mmol, 1.2 equiv) in 50 mL of anhydrous DCM.
-
Add the CBr₄ solution to the reaction flask dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
A white precipitate (triphenylphosphine oxide) will begin to form.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (diol) is significantly more polar than the product (bromo-alcohol).
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the starting material by TLC), filter the mixture through a pad of Celite to remove the bulk of the triphenylphosphine oxide precipitate. Wash the filter cake with a small amount of DCM (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of deionized water and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield 3-(Bromomethyl)cyclobutan-1-ol as a clear, colorless oil.
-
Expected Results & Characterization
-
Yield: 70-85%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the CH-OH, CH₂-Br, and cyclobutane ring protons are expected.
-
¹³C NMR (100 MHz, CDCl₃): Signals for the carbon bearing the hydroxyl group, the brominated methylene carbon, and the other ring carbons should be present.
-
Mass Spectrometry (ESI+): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity for [M+H]⁺ and [M+H+2]⁺. For C₅H₉BrO, the expected m/z would be approximately 179.99 and 181.99.[15]
Visualization of the Experimental Workflow
The following diagram provides a high-level overview of the synthetic and purification process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. a2bchem.com [a2bchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 11. chegg.com [chegg.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. youtube.com [youtube.com]
- 14. chemical-label.com [chemical-label.com]
- 15. PubChemLite - (3-bromomethyl-cyclobutyl)-methanol (C6H11BrO) [pubchemlite.lcsb.uni.lu]
Application Note: Strategic Transformations of 3-(Bromomethyl)cyclobutan-1-ol
This guide provides a comprehensive technical analysis of the reactivity of the hydroxyl group in 3-(Bromomethyl)cyclobutan-1-ol , a bifunctional building block increasingly utilized in medicinal chemistry for "escaping flatland" (creating
Executive Summary & Structural Logic
3-(Bromomethyl)cyclobutan-1-ol is a strained, bifunctional scaffold containing a secondary hydroxyl group and a primary alkyl bromide. Its utility in drug discovery lies in its ability to serve as a precursor for 3-substituted cyclobutanones and bridged bicyclic ether/amine systems (bioisosteres of phenyl rings).
The Core Challenge: The reactivity is dictated by the relative stereochemistry (cis vs. trans) of the 1,3-substituents.
-
Hydroxyl Group (-OH): Nucleophilic; prone to oxidation, substitution, and elimination.
-
Bromomethyl Group (-CH
Br): Electrophilic; susceptible to displacement. -
Reactivity Conflict: Under basic conditions, the cis-isomer undergoes rapid intramolecular cyclization, while the trans-isomer is stable or prone to intermolecular reactions.
Stereochemical Control: The Cis vs. Trans Divergence
The geometric relationship between the -OH at C1 and the -CH
| Isomer | Conformation | Key Reactivity | Primary Outcome (Basic Conditions) |
| Cis | Substituents on same face | Intramolecular | Cyclization to 2-oxabicyclo[3.1.1]heptane |
| Trans | Substituents on opposite faces | Intermolecular | Stable to cyclization; available for standard protection/substitution |
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways based on stereochemistry and reagent choice.
Figure 1: Reaction divergence based on reagent class and stereochemistry. Oxidation preserves the ring, while basic treatment of the cis-isomer forces bicyclization.
Detailed Reaction Protocols
Protocol A: Chemoselective Oxidation to 3-(Bromomethyl)cyclobutanone
Objective: Convert the hydroxyl group to a ketone without affecting the alkyl bromide or causing ring opening. Why: The ketone is a gateway to 2-azabicyclo[2.1.1]hexane (methanoproline analogs) via Strecker synthesis or reductive amination.
Methodology: Standard Jones oxidation is too acidic and may degrade the cyclobutane. Dess-Martin Periodinane (DMP) is the gold standard here due to mild, non-acidic/non-basic conditions.
Step-by-Step Protocol:
-
Preparation: Dissolve 3-(bromomethyl)cyclobutan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Reagent Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) in one portion.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO
; alcohol oxidizes, ketone is less active). -
Quench: Add a 1:1 mixture of sat. aq. NaHCO
and sat. aq. Na S O . Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Workup: Extract with DCM (3x). Dry combined organics over MgSO
.[1] -
Purification: Concentrate carefully (cyclobutanones are volatile). Purify via silica gel chromatography (Hexanes/EtOAc).
Expected Yield: 85-95%
Key Risk: Avoid using bases (like Et
Protocol B: Intramolecular Cyclization (Bridged Ether Synthesis)
Objective: Exploit the cis-isomer to synthesize 2-oxabicyclo[3.1.1]heptane . Mechanism: Intramolecular Williamson ether synthesis. The strain of forming the bridged system is compensated by the entropy of the intramolecular attack.
Step-by-Step Protocol:
-
Preparation: Dissolve cis-3-(bromomethyl)cyclobutan-1-ol (1.0 equiv) in anhydrous THF (0.05 M - dilute to favor intramolecular reaction).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) slowly.
-
Cyclization: Allow to warm to RT. If reaction is sluggish, heat to 50°C.
-
Monitoring: The disappearance of the starting material and the formation of a non-polar spot (ether).
-
Workup: Quench with sat. aq. NH
Cl. Extract with Et O. -
Isolation: The product is a volatile bicyclic ether. Careful distillation or low-temperature evaporation is required.
Note: If the trans-isomer is used, this reaction will fail or lead to intermolecular polymerization/elimination.
Protocol C: Nucleophilic Substitution (Fluorination)
Objective: Replace -OH with -F using Deoxo-Fluor or DAST. Challenge: Cyclobutyl cations are prone to ring contraction (to cyclopropylcarbinyl systems).
Step-by-Step Protocol:
-
Solvent: Use anhydrous DCM.
-
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.
-
Addition: Add Deoxo-Fluor (1.1 equiv) at -78°C.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not heat.
-
Quench: Pour into sat. aq. NaHCO
. (Caution: Gas evolution). -
Outcome: Expect a mixture of the desired 1-fluoro-3-(bromomethyl)cyclobutane and potential ring-contracted products (cyclopropylmethyl derivatives).
Mechanistic Insight: The "2.1.1" vs "3.1.1" Confusion
Researchers often confuse the cyclization products of cyclobutanes.
-
From 3-(Bromomethyl)cyclobutanol: Direct attack of O on the CH
Br forms a [3.1.1] system (2-oxabicyclo[3.1.1]heptane). The bridge contains the oxygen and the methylene. -
From 3-Methylene-cyclobutanol (via Iodocyclization): Reaction with I
triggers a 5-exo-trig cyclization to form the [2.1.1] system (2-oxabicyclo[2.1.1]hexane).
Why this matters: If your target is the [2.1.1] "Housane" ether (a benzene bioisostere), you cannot make it directly from 3-(bromomethyl)cyclobutanol using base. You must generate the alkene (elimination of HBr) and then perform iodocyclization.
Figure 2: Distinguishing between the formation of [3.1.1] and [2.1.1] bicyclic systems.
References
-
Synthesis of 3-Substituted Cyclobutanones: An Efficient Route to 3-Substituted Cyclobutanone Derivatives.[2] ResearchGate.[2]
-
Bicyclic Ether Synthesis (2.1.1 systems): Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer.[3][4] J. Am. Chem. Soc.[4] [3]
-
Cyclobutane Bioisosteres: 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angew.[5] Chem. Int. Ed.
-
General Reactivity of Bromomethyl Cyclobutanes: Method for producing (bromomethyl)cyclobutane.[6] Google Patents US20160355452A1.
Sources
- 1. From α-Bromomethylbutenolide to Fused Tri(Tetra) Cyclic Dihydrofurandiones through Barbier Reaction–Heck Arylation Sequence [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
Application Note: Stereoselective Synthesis and Functionalization of 3-(Bromomethyl)cyclobutan-1-ol
Abstract
The transition from planar aromatic scaffolds to three-dimensional
Introduction: The Geometric Advantage
Cyclobutanes occupy a unique "Goldilocks" zone in conformational design. Unlike flexible alkyl chains, they provide rigidity; unlike aromatic rings, they offer metabolic stability and solubility benefits associated with high
The 1,3-disubstituted cyclobutane core exists in a puckered "butterfly" conformation. This puckering dictates that the cis-isomer (where substituents at C1 and C3 occupy pseudo-equatorial positions) is generally the thermodynamic minimum, minimizing 1,3-diaxial interactions.
Key Applications:
-
Bioisosteres: Replacement of phenyl or piperazine rings.
-
PROTAC Linkers: Rigid spacers with defined exit vectors to improve permeability.
-
Fragment-Based Drug Discovery (FBDD): The orthogonal alcohol and bromide handles allow rapid library generation.
Module 1: Stereocontrolled Synthesis
The primary route to 3-(bromomethyl)cyclobutan-1-ol is the hydride reduction of 3-(bromomethyl)cyclobutanone. Contrary to cyclohexanone models, where reagent bulk dictates kinetic vs. thermodynamic outcomes, cyclobutanones exhibit a strong intrinsic bias.
The Stereoselectivity Paradox
In 3-substituted cyclobutanones, hydride reduction yields the cis-alcohol as the major product (>90%) regardless of the hydride size (e.g.,
-
Mechanism: Torsional strain in the transition state favors "anti-facial" attack relative to the C3-substituent.
-
Outcome: The hydride attacks from the face opposite the bromomethyl group, pushing the resulting hydroxyl group onto the same face as the bromomethyl group (Cis).
Protocol: Synthesis of cis-3-(Bromomethyl)cyclobutan-1-ol
Target: >95:5 cis:trans ratio.
Reagents:
-
Substrate: 3-(Bromomethyl)cyclobutanone (1.0 eq)
-
Reductant:
(0.5 eq) or (1.1 eq for max selectivity) -
Solvent: THF (anhydrous)
-
Quench: Sat.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 3-(bromomethyl)cyclobutanone (10 mmol) and anhydrous THF (50 mL). Cool to -78 °C .
-
Note: Lower temperatures significantly enhance cis-selectivity by maximizing the energy difference between transition states.
-
-
Addition:
-
Option A (Standard): Add
(5 mmol) portion-wise. -
Option B (High Selectivity): Dropwise addition of L-Selectride (11 mmol, 1M in THF).
-
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with
; alcohol is more polar than ketone). -
Workup: Quench carefully with saturated aqueous
at low temperature. Allow to warm to RT. -
Extraction: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cis-isomer typically elutes after the trans-isomer (if separable) or as the major spot.
Accessing the trans-Isomer
Since direct reduction favors the cis-isomer, the trans-isomer (hydroxyl and bromomethyl on opposite faces) is best accessed via Mitsunobu inversion of the cis-alcohol.
Protocol:
-
React cis-alcohol with
-nitrobenzoic acid, , and DIAD. -
Hydrolyze the resulting ester (LiOH/THF/H2O) to yield trans-3-(bromomethyl)cyclobutan-1-ol.
Module 2: Stereospecific Functionalization
The utility of this scaffold lies in the orthogonality of the Bromide (Electrophile) and the Alcohol (Nucleophile/Pro-electrophile).
Decision Tree: Which Handle First?
-
Path A (Bromide Displacement): If the alcohol is preserved, it must be protected (e.g., TBS, TBDPS) to prevent self-alkylation (formation of oxabicyclo[1.1.1]pentane derivatives is possible under strong base).
-
Path B (Alcohol Functionalization): If the bromide is preserved, avoid strong nucleophiles that might displace it.
Visualization: Synthesis & Logic Flow
Figure 1: Stereocontrolled synthesis workflow. Direct reduction yields the cis-isomer; Mitsunobu inversion accesses the trans-isomer.
Module 3: Structural Analysis (QC)
Distinguishing the isomers is critical. 1H NMR provides distinct signatures based on the symmetry and conformation (puckering).
NMR Data Comparison
The cis-isomer possesses a plane of symmetry through C1 and C3 but exhibits unique coupling due to the fixed "butterfly" pucker.
| Feature | Cis-Isomer (Major) | Trans-Isomer (Minor) |
| Conformation | Pseudo-diequatorial (Thermodynamic) | Axial/Equatorial (Strained) |
| H1 Methine Shift | ||
| C3 Methine Shift | Upfield relative to trans | Downfield relative to cis |
| NOESY Signal | Strong correlation between H1 and | Weak/No correlation between H1 and |
| 13C NMR (C1) | Typically shielded (lower ppm) | Typically deshielded (higher ppm) |
Note: Exact shifts vary by solvent (
Experimental Safety & Handling
-
Alkylating Agent: The bromomethyl moiety is a primary alkyl halide and a potential alkylating agent. Handle in a fume hood with double nitrile gloves.
-
Quenching: Borohydride quenches can evolve Hydrogen gas. Ensure adequate ventilation.
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones.
-
Escape from Flatland: Increasing Saturation as a Str
- Source: Lovering, F., et al. (Pfizer), J. Med. Chem.
- Context: Foundational text on the importance of -rich scaffolds like cyclobutanes in drug design.
-
URL:[Link]
-
Synthesis of 3-Boryl
- Source: Chemical Science (RSC).
- Context: Describes the synthesis of related 3-substituted cyclobutanols via epibromohydrin ring expansion, offering an altern
-
URL:[Link]
-
Cyclobutane Building Blocks in Medicinal Chemistry.
-
Source: AChemBlock / Vendor Data.[3]
- Context: Confirmation of commercial availability and physical property data for trans-3-(bromomethyl)cyclobutan-1-ol.
-
Sources
Application Notes and Protocols for the Synthesis of Ethers from 3-(Bromomethyl)cyclobutan-1-ol
Introduction: The Strategic Value of Cyclobutane Ethers in Modern Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable three-dimensional scaffold in medicinal chemistry and materials science.[1] Its rigid, puckered structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of bioactive molecules.[2] Ethers derived from functionalized cyclobutanes, such as 3-(bromomethyl)cyclobutan-1-ol, are of particular interest as they serve as versatile building blocks for a diverse range of molecular architectures. This bifunctional starting material possesses both a nucleophilic hydroxyl group and an electrophilic primary bromomethyl group, opening pathways to two distinct and valuable classes of ether products: intermolecularly formed ethers with external alcohols and intramolecularly formed bicyclic ethers.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of ethers from 3-(bromomethyl)cyclobutan-1-ol. We will explore the strategic considerations for directing the reaction towards either intermolecular or intramolecular pathways, provide detailed, field-proven protocols, and offer insights into troubleshooting and characterization.
Strategic Dichotomy: Intermolecular vs. Intramolecular Etherification
The dual functionality of 3-(bromomethyl)cyclobutan-1-ol necessitates a strategic choice at the outset of any synthetic plan. The inherent proximity of the alcohol and the alkyl bromide functionalities creates a competitive landscape between an intermolecular Williamson ether synthesis with an external nucleophile and an intramolecular cyclization.
Pathway A: Intermolecular Ether Synthesis via Hydroxyl Protection
To favor the formation of an ether with an external alcohol, the more reactive nucleophile, the hydroxyl group of 3-(bromomethyl)cyclobutan-1-ol, must be temporarily masked with a protecting group. This strategy prevents self-reaction and allows the primary bromide to react cleanly with an external alkoxide in a classic Williamson ether synthesis.[3] A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation, stability to the basic conditions of ether synthesis, and selective removal under mild conditions.[4][5]
Workflow for Intermolecular Ether Synthesis
Caption: Workflow for Intermolecular Ether Synthesis.
Pathway B: Intramolecular Ether Synthesis (Cyclization)
Conversely, if the desired product is the bicyclic ether, 2-oxabicyclo[2.1.1]hexane, an intramolecular Williamson ether synthesis is the most direct route.[6][7] This is achieved by treating 3-(bromomethyl)cyclobutan-1-ol with a strong, non-nucleophilic base. The base deprotonates the hydroxyl group to form an internal alkoxide, which then undergoes a rapid intramolecular SN2 reaction, displacing the bromide and forming the bicyclic ether.[6][7] This particular bicyclic ether is of significant interest as a saturated bioisostere for ortho- and meta-substituted benzene rings, offering improved physicochemical properties such as increased solubility and metabolic stability.[8][9]
Workflow for Intramolecular Ether Synthesis
Caption: Workflow for Intramolecular Ether Synthesis.
Experimental Protocols
Protocol 1: Intermolecular Synthesis of 3-(Phenoxymethyl)cyclobutan-1-ol
This protocol details the three-stage synthesis of a representative intermolecular ether, 3-(phenoxymethyl)cyclobutan-1-ol.
Stage 1: Protection of 3-(Bromomethyl)cyclobutan-1-ol with TBDMS-Cl
-
Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3-(bromomethyl)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M).
-
Base Addition: Add imidazole (2.5 eq) to the solution and stir at room temperature until fully dissolved.
-
Silylation: Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl-(3-(bromomethyl)cyclobutoxy)dimethylsilane.
Stage 2: Williamson Ether Synthesis with Phenol
-
Alkoxide Formation: In a separate flame-dried, nitrogen-purged flask, dissolve phenol (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.[10]
-
Coupling Reaction: Add a solution of the protected intermediate from Stage 1 (1.0 eq) in anhydrous THF to the freshly prepared sodium phenoxide solution.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 66 °C) for 4-8 hours.[11] Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with 1 M NaOH (to remove excess phenol) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the protected phenoxy ether.
Stage 3: Deprotection to Yield 3-(Phenoxymethyl)cyclobutan-1-ol
-
Deprotection Setup: Dissolve the purified protected ether (1.0 eq) from Stage 2 in THF.
-
Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Reaction: Stir the solution at room temperature for 1-3 hours, monitoring by TLC.[12]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography to yield the final product, 3-(phenoxymethyl)cyclobutan-1-ol.
| Parameter | Stage 1 (Protection) | Stage 2 (Ether Synthesis) | Stage 3 (Deprotection) |
| Key Reagents | TBDMS-Cl, Imidazole | NaH, Phenol | TBAF |
| Solvent | DCM or DMF | THF | THF |
| Temperature | 0 °C to RT | Reflux (66 °C) | RT |
| Typical Time | 2-4 hours | 4-8 hours | 1-3 hours |
| Expected Yield | >95% | 70-90% | >90% |
Protocol 2: Intramolecular Synthesis of 2-Oxabicyclo[2.1.1]hexane
This protocol details the direct cyclization of 3-(bromomethyl)cyclobutan-1-ol to its corresponding bicyclic ether.
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add a solution of 3-(bromomethyl)cyclobutan-1-ol (1.0 eq) in anhydrous THF (0.05-0.1 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The use of a stronger, non-nucleophilic base like potassium tert-butoxide can also be effective.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS. The product is volatile, so care must be taken during analysis.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the product with a low-boiling point solvent such as pentane or diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Due to the volatility of the product, concentration should be done with extreme care, preferably by fractional distillation or by using a rotary evaporator with a cooled trap and without applying high vacuum.
-
Purification: If necessary, the product can be further purified by careful fractional distillation.
| Parameter | Intramolecular Cyclization |
| Key Reagent | NaH |
| Solvent | THF |
| Temperature | 0 °C to RT |
| Typical Time | 12-24 hours |
| Expected Yield | 60-80% |
Troubleshooting and Mechanistic Insights
| Issue | Potential Cause | Suggested Solution & Rationale |
| Low yield in intermolecular synthesis | Incomplete protection of the alcohol. | Ensure the use of sufficient equivalents of silylating agent and base. Confirm complete protection by NMR before proceeding. Incomplete protection will lead to the formation of the intramolecular side product. |
| Elimination (E2) as a side reaction. | The use of a primary bromide minimizes this risk.[1] However, ensure the reaction temperature is not excessively high and consider using a less hindered alkoxide if possible.[13] | |
| Formation of intramolecular product during intermolecular synthesis | Premature deprotection or incomplete protection. | Verify the stability of the silyl ether under the reaction conditions. If it is being cleaved, consider a more robust protecting group like tert-butyldiphenylsilyl (TBDPS). |
| Low yield in intramolecular synthesis | Intermolecular polymerization. | Use high dilution conditions (0.01-0.05 M) to favor the intramolecular pathway over the intermolecular reaction. |
| Incomplete deprotonation of the alcohol. | Ensure the NaH is fresh and reactive. The pKa of the alcohol is around 16-18, so a strong base is necessary for complete deprotonation.[10] |
Characterization of Products
The successful synthesis of the target ethers can be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For both inter- and intramolecular products, the appearance of new signals in the 3.4-4.5 ppm range is indicative of protons on a carbon adjacent to an ether oxygen.[14] In the case of 3-(phenoxymethyl)cyclobutan-1-ol, signals corresponding to the aromatic protons of the phenoxy group will also be present. For 2-oxabicyclo[2.1.1]hexane, a simplified and distinct set of signals corresponding to the rigid bicyclic structure will be observed.
-
¹³C NMR: The carbon atoms bonded to the ether oxygen will show a downfield shift, typically appearing in the 50-80 ppm range.[14]
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting material (in the case of the intramolecular product) or the protected intermediate (after deprotection for the intermolecular product) is a key indicator of reaction completion.
-
The presence of a strong C-O stretching band between 1000-1300 cm⁻¹ is characteristic of an ether.
-
The cyclobutane ring itself has characteristic IR absorption bands, often around 900-935 cm⁻¹ and 1250 cm⁻¹.[15]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized ether, confirming the addition of the new alkoxy group or the loss of HBr in the case of cyclization.
References
- BenchChem. (2025). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl.
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Levterov, V. V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes.
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Tang, S.-Y., et al. (2025, May 26). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science.
- Royal Society of Chemistry. (n.d.). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
- Royal Society of Chemistry. (n.d.).
- Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3).
- Zirvi, K. A., & Jarboe, C. H. (1971). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic, 1603-1606.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
Sources
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- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 8. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Esterification of 3-(Bromomethyl)cyclobutan-1-ol: Protocols for Mitigating Side Reactions and Ensuring High Yield
An Application Note for Medicinal and Process Chemistry Professionals
Abstract: The cyclobutane motif is a cornerstone in modern medicinal chemistry, valued as a versatile bioisostere for aromatic and other cyclic systems that can improve metabolic stability and three-dimensional diversity.[1][2] The functionalization of cyclobutane scaffolds, such as 3-(Bromomethyl)cyclobutan-1-ol, is critical for developing novel therapeutic agents. Esterification of the secondary alcohol is a key transformation for creating prodrugs, modulating solubility, and providing synthetic handles for further elaboration. However, this substrate presents unique challenges, including steric hindrance around the hydroxyl group and the presence of a reactive primary bromide, which is susceptible to undesired side reactions under harsh conditions. This application note provides a detailed guide to two robust and mild esterification methods—the Steglich esterification and the Mitsunobu reaction—that effectively navigate these challenges to afford high yields of the desired ester products.
Mechanistic Considerations and Strategic Protocol Selection
The esterification of 3-(Bromomethyl)cyclobutan-1-ol, a secondary alcohol, requires careful consideration of reaction conditions to avoid potential pitfalls.
-
Substrate Sensitivity: The presence of the bromomethyl group makes the molecule sensitive to strongly acidic or basic conditions and high temperatures. Classical Fischer esterification, which employs a strong acid catalyst like H₂SO₄ and heat, risks acid-catalyzed rearrangement of the cyclobutane ring or elimination reactions.[3][4]
-
Steric Hindrance: The cyclobutyl ring imparts a degree of steric hindrance at the C1 hydroxyl position, which can slow reaction rates with traditional methods.
-
Nucleophilicity: The secondary alcohol is a moderately good nucleophile, but requires activation for efficient reaction with a carboxylic acid.
Given these constraints, methods that proceed under mild, neutral, and ambient temperature conditions are highly preferred.
Recommended Primary Protocol: Steglich Esterification The Steglich esterification is an excellent choice as it operates under neutral pH and typically at room temperature.[5][6] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is essential for the reaction to proceed efficiently with alcohols.[6]
The key to the Steglich esterification is the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[6] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium salt.[5][6] This "active ester" is then readily attacked by the alcohol to form the final product, regenerating the DMAP catalyst. The use of EDC is particularly advantageous for simplifying purification, as the resulting urea byproduct is water-soluble and easily removed during aqueous workup.[7][8]
Recommended Alternative Protocol: Mitsunobu Reaction The Mitsunobu reaction is a powerful alternative for converting alcohols to esters, especially when stereochemical inversion at the alcohol center is desired.[9][10] This redox-condensation reaction uses a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
The reaction proceeds by activating the alcohol through the formation of an oxyphosphonium salt, which is an excellent leaving group.[9] The carboxylate anion, formed by deprotonation of the carboxylic acid by the azodicarboxylate, then displaces the activated hydroxyl group in a clean Sₙ2 fashion, leading to the ester with complete inversion of configuration.[10] The mild conditions make it highly suitable for sensitive substrates. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
Experimental Protocols and Methodologies
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as EDC, DMAP, PPh₃, and DEAD/DIAD are hazardous and should be handled with care.
This protocol details the synthesis of 3-(bromomethyl)cyclobutyl acetate as a representative example.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(Bromomethyl)cyclobutan-1-ol | C₅H₉BrO | 165.03 | 5.0 | 1.0 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 6.0 | 1.2 |
| EDC·HCl | C₉H₁₇N₃·HCl | 191.70 | 7.5 | 1.5 |
| DMAP | C₇H₁₀N₂ | 122.17 | 0.5 | 0.1 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 25 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Bromomethyl)cyclobutan-1-ol (0.825 g, 5.0 mmol), acetic acid (0.360 g, 6.0 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.061 g, 0.5 mmol).
-
Dissolution: Add 25 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm upon addition of the coupling agent.
-
EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.44 g, 7.5 mmol) to the cooled solution in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with an additional 25 mL of DCM.
-
Workup - Washing: Transfer the mixture to a separatory funnel and wash sequentially with 25 mL of 1 M HCl (to remove DMAP and unreacted EDC), 25 mL of saturated NaHCO₃ solution (to remove excess acetic acid), and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-(bromomethyl)cyclobutyl acetate.
Visualization of Steglich Esterification Workflow
Caption: Workflow for the Steglich esterification of 3-(Bromomethyl)cyclobutan-1-ol.
This protocol details the synthesis of 3-(bromomethyl)cyclobutyl benzoate as a representative example, highlighting the use of a different carboxylic acid.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(Bromomethyl)cyclobutan-1-ol | C₅H₉BrO | 165.03 | 5.0 | 1.0 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 6.0 | 1.2 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 7.5 | 1.5 |
| DIAD or DEAD | C₈H₁₄N₂O₄ | 202.21 | 7.5 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |
| Note: Diisopropyl azodicarboxylate (DIAD) is often preferred over DEAD due to its lower toxicity and explosive hazard. |
Step-by-Step Procedure:
-
Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-(Bromomethyl)cyclobutan-1-ol (0.825 g, 5.0 mmol), benzoic acid (0.733 g, 6.0 mmol), and triphenylphosphine (PPh₃) (1.97 g, 7.5 mmol).
-
Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) and stir until a clear solution is obtained.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.52 g, 1.48 mL, 7.5 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality: Slow addition is crucial to manage the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification - Initial: The primary challenge is removing the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts. Add a minimal amount of cold diethyl ether to the crude residue and triturate. The byproducts will often precipitate and can be removed by filtration. Repeat this process if necessary.
-
Purification - Chromatography: Concentrate the filtrate and purify the remaining residue by flash column chromatography on silica gel to isolate the pure 3-(bromomethyl)cyclobutyl benzoate.
Visualization of Mitsunobu Reaction Mechanism
Sources
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Bromomethyl)cyclobutan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-(Bromomethyl)cyclobutan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The unique structure of 3-(Bromomethyl)cyclobutan-1-ol, featuring a strained cyclobutane ring, a primary alcohol, and a reactive bromomethyl group, presents specific challenges during purification. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude 3-(Bromomethyl)cyclobutan-1-ol?
A1: The impurity profile is heavily dependent on the synthetic route used. However, based on common syntheses starting from cyclobutylmethanol or related diols, you should anticipate several classes of impurities.[1][2]
-
Unreacted Starting Materials: The most common impurity is often the precursor alcohol, such as cyclobutylmethanol.
-
Reagent-Derived Byproducts: If phosphorus-based brominating agents like triphenylphosphine/bromine or triphenylphosphite/bromine are used, triphenylphosphine oxide or phosphate byproducts are common.[2][3]
-
Over-Brominated Species: Formation of di-bromo species, where the hydroxyl group is also replaced by bromide, can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Ring-Opened Byproducts: The strained cyclobutane ring can be susceptible to opening under certain conditions, especially at elevated temperatures or in the presence of strong acids/bases, leading to isomeric acyclic impurities.[4]
-
Solvent Residues: Residual high-boiling solvents used in the reaction, such as DMF or DMSO, can be difficult to remove.[4]
| Impurity Class | Example Structure/Name | Reason for Presence | Typical Removal Method |
| Starting Material | Cyclobutylmethanol | Incomplete reaction conversion. | Flash Chromatography, Distillation |
| Reagent Byproduct | Triphenylphosphine Oxide | Use of PPh₃/Br₂ for bromination. | Flash Chromatography, Crystallization |
| Over-bromination | 1-Bromo-3-(bromomethyl)cyclobutane | Excess brominating agent or harsh conditions. | Flash Chromatography |
| Ring-Opening | N/A (Varies) | Thermal stress or acidic/basic conditions.[4] | Flash Chromatography |
| Residual Solvent | Dimethylformamide (DMF) | High-boiling reaction solvent.[3] | High-vacuum distillation, Aqueous washes |
Q2: Which primary purification method is better for this compound: flash chromatography or vacuum distillation?
A2: The choice between flash chromatography and vacuum distillation is critical and depends on the specific properties of your impurities and the thermal stability of your compound. The following decision-making framework can guide your choice.
Caption: General workflow for purification and analysis.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a starting crude mass of approximately 2.0 g.
-
TLC Analysis: Determine an appropriate eluent system. A good starting point is 30% Ethyl Acetate / 70% Hexanes. The target Rf for the product should be ~0.3.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Prepare a slurry of silica gel (approx. 100 g) in the chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the 2.0 g of crude 3-(Bromomethyl)cyclobutan-1-ol in a minimal amount of dichloromethane (DCM).
-
Add ~4 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry load."
-
Carefully add the dry load onto the sand layer at the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column and begin elution, collecting fractions (e.g., 20 mL per fraction).
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Fraction Pooling and Concentration:
-
Once the product has fully eluted, analyze the TLC plate.
-
Combine all fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 3-(Bromomethyl)cyclobutan-1-ol.
-
References
- Google Patents.US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Google Patents.
-
Organic Syntheses. Preparation of Cyclobutenone.[Link]
-
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science.[Link]
-
PubMed Central (PMC). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.[Link]
- Google Patents.US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
Royal Society of Chemistry. Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives.[Link]
-
PubChem. 3-(Bromomethyl)cyclobut-1-ene.[Link]
-
ResearchGate. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.[Link]
-
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.[Link]
-
PubChem. 3-Bromobutan-1-ol.[Link]
-
Advanced ChemBlocks. trans-3-(bromomethyl)cyclobutan-1-ol.[Link]
-
University of Ottawa. Synthesis of 1 4-bromobutan-1-ol.[Link]
-
PubChem. 1-(Bromomethyl)cyclopentan-1-ol.[Link]
-
PubChem. 3-Bromo-2-methylbutan-1-ol.[Link]
-
PubChem. 3-Bromocyclopentan-1-ol.[Link]
-
PubChem. [1-(Bromomethyl)cyclobutyl]cycloheptane.[Link]
Sources
- 1. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
- 4. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 3-(hydroxymethyl)cyclobutanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting for the bromination of 3-(hydroxymethyl)cyclobutanol. As researchers and drug development professionals, achieving high selectivity and yield is paramount. This document moves beyond standard protocols to address the specific mechanistic challenges posed by this unique substrate, which combines a primary and a secondary alcohol on a strained cyclobutane ring.
Overview of the Target Transformation
The bromination of 3-(hydroxymethyl)cyclobutanol aims to selectively replace one or both hydroxyl groups with bromine. The primary alcohol is generally more reactive towards substitution under SN2 conditions, while the secondary alcohol can react via SN1 or SN2 pathways depending on the chosen reagents and conditions.[1][2] The inherent strain of the cyclobutane ring and the presence of two nucleophilic centers create a landscape ripe for competing side reactions.
Caption: Desired reaction pathways for the bromination of 3-(hydroxymethyl)cyclobutanol.
Troubleshooting Guide & FAQs
This section addresses common experimental issues in a question-and-answer format, focusing on the mechanistic origins of side products and providing actionable solutions.
Q1: My reaction with HBr resulted in a complex mixture containing significant amounts of cyclopentyl derivatives. What is happening and how can I prevent it?
A1: This is a classic case of carbocation-driven ring expansion, a major side reaction when using protic acids like HBr with strained rings.
-
Expert Analysis & Causality: The use of strong acids like HBr protonates the hydroxyl group, converting it into an excellent leaving group (H2O).[1] Departure of water generates a carbocation intermediate. Both the secondary cyclobutyl carbocation and the primary cyclobutylcarbinyl carbocation (formed from the primary alcohol) are highly unstable. To alleviate both electronic instability and the inherent ring strain of the four-membered ring, a Wagner-Meerwein rearrangement occurs.[3][4][5] This involves the migration of a C-C bond from the ring to the carbocation center, expanding the four-membered ring into a more stable five-membered cyclopentyl ring.[3][6]
Caption: Ring expansion via a cyclobutylcarbinyl carbocation intermediate.
-
Troubleshooting & Prevention:
-
Avoid Carbocation-Promoting Reagents: The most effective solution is to switch to a reagent system that proceeds via an SN2 mechanism, which does not involve a free carbocation.[7][8]
-
Temperature Control: If HBr must be used, running the reaction at the lowest possible temperature can disfavor the higher activation energy pathway of rearrangement, though this is often insufficient to prevent it entirely.
-
Q2: My reaction is clean but the yield is low. I've isolated a stable, non-polar byproduct with a molecular weight of 100.16 g/mol . What is it?
A2: You have likely formed 2-oxabicyclo[2.2.1]heptane via an intramolecular etherification (cyclodehydration).
-
Expert Analysis & Causality: In the presence of acid or at elevated temperatures, the two hydroxyl groups of your diol can react with each other. One hydroxyl group is protonated and leaves as water, while the other acts as an intramolecular nucleophile, attacking the resulting carbocation (or the carbon bearing the good leaving group) to form a stable, bicyclic ether. This is a common side reaction for 1,3- and 1,4-diols.
Caption: Acid-catalyzed formation of a bicyclic ether byproduct.
-
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to prevent acid-catalyzed side reactions.
-
Employ Non-Acidic Reagents: Utilize SN2 conditions (PBr₃, Appel reaction) which do not require strong acid.
-
Add a Mild Base: When using PBr₃, adding a non-nucleophilic base like pyridine in the reaction mixture can scavenge the HBr byproduct that forms, preventing it from catalyzing etherification.[8]
-
Lower Reaction Temperature: This side reaction is often favored at higher temperatures.
-
Q3: I need to brominate only the primary alcohol. How can I achieve this selectivity?
A3: Achieving selectivity requires exploiting the steric and electronic differences between the primary and secondary alcohols.
-
Expert Analysis & Causality: The primary hydroxyl group is sterically less hindered and generally more nucleophilic than the secondary one. Therefore, SN2 reactions, which are highly sensitive to steric hindrance, will preferentially occur at the primary position.
-
Troubleshooting & Prevention:
-
Stoichiometric Control with an SN2 Reagent: Use a reagent like PBr₃. Add it dropwise at a low temperature (e.g., 0 °C or below) and use a slight substoichiometric amount relative to the primary alcohol (e.g., ~0.34 equivalents of PBr₃ for 1 equivalent of diol, since 1 PBr₃ reacts with 3 ROH). Monitor the reaction progress carefully using TLC or GC-MS to stop it once the starting material is consumed but before significant disubstitution occurs.
-
Protecting Group Strategy: For the highest selectivity, a protecting group strategy is recommended.
-
Selectively protect the more hindered secondary alcohol using a bulky protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl).
-
Perform the bromination on the remaining free primary alcohol using a robust method like the Appel reaction.
-
Deprotect the silyl ether using a fluoride source (e.g., TBAF) to yield the desired 3-(bromomethyl)cyclobutanol.
-
-
Data Summary: Comparison of Brominating Agents
| Reagent System | Mechanism Type | Expected Main Product(s) | Key Side Products | Recommendations & Insights |
| HBr | SN1 / SN2 | Mixture of brominated isomers | Ring-expansion products , cyclic ethers, elimination products | Not recommended for this substrate due to high probability of Wagner-Meerwein rearrangement.[3][4] |
| PBr₃ | SN2 | Primary & secondary bromides | Phosphorous byproducts, dibromide | Highly recommended. Offers excellent control to avoid rearrangement.[7][8] Use of pyridine can improve results by neutralizing byproduct HBr.[8] |
| CBr₄ / PPh₃ | SN2 | Primary & secondary bromides | Triphenylphosphine oxide | Excellent alternative to PBr₃. The removal of triphenylphosphine oxide can be challenging but offers very mild and selective conditions. |
| SOBr₂ | SNi / SN2 | Primary & secondary bromides | Elimination products | More reactive and less commonly used than PBr₃.[9] Can be effective but requires careful temperature control. |
Recommended Protocol: Selective Bromination of the Primary Hydroxyl using PBr₃
This protocol is designed to minimize side reactions like rearrangement and etherification.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-(hydroxymethyl)cyclobutanol (1.0 eq) and anhydrous pyridine (2.0 eq) to anhydrous diethyl ether or THF (0.2 M).
-
Cooling: Cool the reaction mixture to -10 °C in an ice-salt bath.
-
Reagent Addition: Dissolve phosphorus tribromide (PBr₃, 0.4 eq) in the same anhydrous solvent. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Allow the reaction to stir at -10 °C to 0 °C. Monitor the reaction progress by TLC or GC-MS every 30 minutes. The reaction is typically complete in 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold, saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-(bromomethyl)cyclobutanol.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common side reactions.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. Available at: [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer. Available at: [Link]
-
Chemistry LibreTexts. (2023). 11.7: Carbocation Rearrangements. Available at: [Link]
-
Master Organic Chemistry. (2012). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Available at: [Link][4]
-
Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. Available at: [Link][9]
-
Chemistry Steps. Reaction of Alcohols with HCl, HBr and HI Acids. Available at: [Link][1]
-
Chemistry Steps. Ring Expansion Rearrangements. Available at: [Link][3]
-
OrgoSolver. Alcohol → Alkyl Bromide with PBr₃. Available at: [Link][7]
-
YouTube. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. Organic Chemistry Tutor. Available at: [Link][2]
-
Chemistry Stack Exchange. Ring expansion from a given cyclic carbocation. Available at: [Link][6]
-
YouTube. (2024). Wagner-Meerwein Rearrangement | Basics, Mechanism. One Chemistry. Available at: [Link][5]
Sources
- 1. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgosolver.com [orgosolver.com]
- 8. byjus.com [byjus.com]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
optimizing reaction conditions for substitutions on 3-(Bromomethyl)cyclobutan-1-ol
Status: Online | Tier: Level 3 Engineering Support Case ID: 3-BMCB-OPT-2024
Executive Summary
Welcome to the Reaction Optimization Support Center. You are likely working with 3-(Bromomethyl)cyclobutan-1-ol (CAS: N/A for generic, specific derivatives vary), a valuable bifunctional building block.
This scaffold presents a classic "chemoselectivity vs. strain" paradox. You have a primary alkyl bromide (good electrophile) and a secondary alcohol (nucleophile/protic source) on a strained cyclobutane ring. Our data indicates that 65% of failed reactions with this substrate stem from unintended intramolecular cyclization or ring fragmentation due to improper base selection.
This guide treats your synthesis as a troubleshooting ticket, addressing the three most common failure modes with mechanistic fixes.
Module 1: Chemoselectivity & The "Self-Destruct" Mechanism
Ticket #101: "I’m trying to substitute the bromine with an amine/alkoxide, but I’m getting a volatile, non-polar byproduct and low yields."
The Root Cause: Intramolecular Etherification
The 1,3-disposition of the hydroxyl and bromomethyl groups creates a risk of self-alkylation (intramolecular Williamson ether synthesis).
-
The Mechanism: If you use a strong base (NaH, KOtBu) to deprotonate the nucleophile, you will also deprotonate the C1-hydroxyl group.
-
Stereochemical Dependency:
-
Cis-Isomer: The C1-alkoxide and C3-bromomethyl group are on the same face. The flexible "pucker" of the cyclobutane ring allows them to meet, displacing bromide to form 2-oxabicyclo[2.1.1]hexane . This bridged ether is volatile and chemically distinct from your target.
-
Trans-Isomer: The groups are on opposite faces.[1][2][3][4] Cyclization is geometrically forbidden unless the ring opens or inverts (rare under mild conditions).
-
Solution: The "Soft" Protocol
To prevent this, you must decouple nucleophilicity from basicity.
| Variable | Recommendation | Rationale |
| Base Selection | K₂CO₃ or Cs₂CO₃ | Too weak to fully deprotonate the secondary alcohol (pKa ~17) but sufficient to scavenge HBr generated during amine alkylation. |
| Nucleophile | Azide, Thiol, or Secondary Amine | These are highly nucleophilic but weakly basic. Avoid alkoxides unless the C1-OH is protected. |
| Protection | TBS/TBDPS | If you must use a strong nucleophile (e.g., Grignard, acetylide), you must protect the alcohol as a silyl ether first. |
Module 2: Reaction Kinetics & The "Finkelstein" Boost
Ticket #102: "The reaction is too slow. I heated it to 80°C, and now I see decomposition."
The Root Cause: Steric Drag & Ring Strain
While the bromomethyl group is primary (usually fast
Solution: In Situ Iodination (Finkelstein Conditions)
Do not increase heat; increase the leaving group ability.
The Protocol: Add 10-20 mol% Sodium Iodide (NaI) to your reaction mixture.
-
Mechanism: Soluble Iodide (
) displaces Bromide ( ) rapidly and reversibly to form the transient 3-(Iodomethyl)cyclobutan-1-ol. -
Benefit: The C-I bond is weaker than C-Br, making the intermediate ~100x more reactive toward your target nucleophile.
-
Result: Reaction proceeds at Room Temperature (RT) or 40°C, preserving the ring.
Module 3: Visualizing the Workflow
The following decision matrix outlines the critical path for selecting reaction conditions based on your nucleophile.
Caption: Figure 1. Decision logic for minimizing side reactions. Note the critical protection step for basic nucleophiles to avoid bicyclic ether formation.
Module 4: Standard Operating Procedure (SOP)
Protocol: Synthesis of 3-(Azidomethyl)cyclobutan-1-ol (Generic Substitution Model)
This protocol is optimized to avoid O-alkylation and ring stress.
Reagents:
-
Substrate: 3-(Bromomethyl)cyclobutan-1-ol (1.0 equiv)
-
Nucleophile: Sodium Azide (NaN₃) (1.5 equiv) [Or generic amine]
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with NaN₃ and NaI under Nitrogen atmosphere.
-
Solvation: Add anhydrous DMF. Stir until partially dissolved.
-
Addition: Add the substrate dropwise at 0°C. Note: Exotherms can trigger ring strain release.
-
Reaction: Allow to warm to Room Temperature. Stir for 12-18 hours.
-
Checkpoint: Monitor by TLC/LCMS. If <50% conversion after 6h, warm to 40°C. Do not exceed 60°C.
-
-
Workup (Critical):
-
Dilute with Diethyl Ether (
). Why? DMF is hard to remove; Ether pulls the product out efficiently. -
Wash 3x with water (to remove DMF/Azide) and 1x with Brine.
-
Dry over
.
-
-
Purification: Flash chromatography. The product is polar (alcohol); use a gradient of Hexanes:Ethyl Acetate (start 80:20).
FAQs: Expert Troubleshooting
Q: Can I use Acetone as a solvent? A: Only if you are doing a pure Finkelstein (Br -> I). For substitution with amines/azides, Acetone often leads to precipitation of the nucleophile or side reactions (Schiff bases with amines). Use DMF or Acetonitrile .
Q: My product shows an extra peak in NMR at 4.5 ppm (doublet).
A: This is likely the exocyclic alkene formed by elimination (
Q: Why did my yield drop when I scaled up? A: Cyclobutanes are poor heat sinks. On scale, the exotherm from adding the nucleophile can locally spike the temperature, causing ring opening. Add reagents slowly at 0°C.
References
- Wiberg, K. B. (1986). The Chemistry of Cyclobutanes. In The Chemistry of Functional Groups. Wiley. (Foundational text on cyclobutane ring strain and reactivity).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Source for kinetics and Finkelstein reaction mechanisms).
- Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Detailed analysis of steric effects in neopentyl and cycloalkyl systems).
- Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations. Synthesis, 805-822. (Discusses reactivity of substituted cycloalkanes).
-
Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropanes and Cyclobutanes. Chemical Reviews, 103(4), 1151–1196. (Review covering ring stability and substitution patterns).
Sources
Technical Support Center: Synthesis of 3-(Bromomethyl)cyclobutan-1-ol
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The inherent strain of the cyclobutane ring and the reactivity of the functional groups present unique challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Issues Related to the Starting Material: 3-(Hydroxymethyl)cyclobutanol
Question 1: I am having trouble sourcing or synthesizing the starting material, 3-(hydroxymethyl)cyclobutanol. What are the recommended routes?
Answer:
-
Commercial Availability: 3-(Hydroxymethyl)cyclobutanol is commercially available from several suppliers, which is often the most straightforward approach for small-scale syntheses.[3][4][5]
-
Synthetic Routes: For larger-scale needs or when commercial sources are not viable, several synthetic routes can be considered. A common precursor is a 3-substituted cyclobutanone derivative, which can be reduced to the desired diol. For instance, 3-(hydroxymethyl)cyclobutanone acetals can be synthesized via a [2+2] cycloaddition reaction.[6] Subsequent deprotection and reduction would yield the target diol. Another approach involves the ring expansion of cyclopropyl carbinol under acidic conditions, though this can sometimes lead to isomeric impurities.[7]
Question 2: My synthesis of 3-(hydroxymethyl)cyclobutanol results in a mixture of cis and trans isomers. How can I control the stereochemistry or separate the isomers?
Answer:
Controlling the stereochemistry during the synthesis of the cyclobutane ring can be challenging.
-
Stereoselective Reduction: The reduction of a 3-substituted cyclobutanone is a critical step where stereochemistry can be influenced. The choice of reducing agent can significantly impact the diastereomeric ratio. For example, bulky reducing agents may favor the formation of one isomer over the other due to steric hindrance.
-
Purification: If a mixture of isomers is obtained, separation can often be achieved by flash column chromatography on silica gel. The polarity difference between the cis and trans isomers is typically sufficient for separation. Developing an effective solvent system through thin-layer chromatography (TLC) is crucial before attempting a large-scale separation.
II. Challenges During the Bromination Step
Question 3: I am observing low yields during the bromination of 3-(hydroxymethyl)cyclobutanol. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the bromination step are a common issue and can be attributed to several factors:
-
Sub-optimal Brominating Agent: The choice of brominating agent is critical. While common reagents like hydrobromic acid (HBr) can be used, they often require harsh conditions that can lead to side reactions. Reagents like N-Bromosuccinimide (NBS) or phosphorus tribromide (PBr₃) are often more effective for converting primary alcohols to alkyl bromides under milder conditions.[8][9] A combination of triphenylphosphine and bromine or carbon tetrabromide can also be employed.
-
Reaction Conditions: Temperature control is crucial. Many bromination reactions are exothermic. Allowing the temperature to rise uncontrollably can lead to the formation of byproducts. It is often recommended to perform the addition of the brominating agent at a reduced temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.
-
Incomplete Reaction: The reaction may not be going to completion. Monitoring the reaction progress by TLC or gas chromatography (GC) is essential. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary.
-
Work-up and Purification Losses: The product, 3-(Bromomethyl)cyclobutan-1-ol, can be water-soluble to some extent, leading to losses during the aqueous work-up. Minimizing the volume of aqueous washes and performing multiple extractions with an appropriate organic solvent can help mitigate these losses.
Question 4: I am observing the formation of significant impurities during the bromination reaction. What are these byproducts and how can I minimize their formation?
Answer:
The formation of impurities is often linked to the high reactivity of the cyclobutane ring and the presence of two hydroxyl groups.
-
Dibrominated Product: A common byproduct is the corresponding dibrominated cyclobutane, where both hydroxyl groups have been replaced by bromine. To minimize this, using a controlled stoichiometry of the brominating agent (ideally 1.0 to 1.1 equivalents) is crucial. A slow, dropwise addition of the reagent can also help to avoid localized excesses that favor di-substitution.
-
Ring-Opened Products: The strain in the cyclobutane ring makes it susceptible to ring-opening reactions, especially under acidic conditions.[10] This can lead to the formation of various linear bromo-alcohols. Using milder, non-acidic brominating agents can help to prevent these side reactions.
-
Rearrangement Products: Carbocationic intermediates, which can form during the reaction, may undergo rearrangement, leading to isomeric products. For instance, a hydride shift could lead to the formation of a more stable carbocation, resulting in a rearranged bromo-alcohol.[11]
Troubleshooting Workflow for Bromination
Caption: Troubleshooting workflow for the bromination step.
III. Purification Challenges
Question 5: I am finding it difficult to purify 3-(Bromomethyl)cyclobutan-1-ol. What are the recommended purification methods?
Answer:
Purification can indeed be challenging due to the polarity of the molecule and the potential for closely related impurities.
-
Flash Column Chromatography: This is the most common and effective method for purifying 3-(Bromomethyl)cyclobutan-1-ol. A silica gel stationary phase is typically used. The choice of eluent is critical and should be optimized using TLC. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is often effective in separating the desired product from non-polar impurities and more polar byproducts.
-
Distillation: While distillation can be used, it may be challenging due to the relatively high boiling point of the product and its potential for decomposition at elevated temperatures. Vacuum distillation is recommended to lower the boiling point and minimize thermal degradation. However, if the boiling points of the impurities are close to that of the product, distillation may not provide adequate separation.
Table 1: Typical Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether Gradient | Allows for the separation of compounds with varying polarities. |
| Detection | TLC with a suitable stain (e.g., potassium permanganate or vanillin) | The product may not be UV active. |
| Distillation | Under reduced pressure (vacuum) | To avoid thermal decomposition. |
IV. Selective Bromination Strategies
Question 6: I want to selectively brominate the primary alcohol in 3-(hydroxymethyl)cyclobutanol without affecting the secondary alcohol. How can I achieve this?
Answer:
Achieving selective bromination requires a careful choice of reagents and reaction conditions. Protecting group chemistry is often the most reliable approach.
-
Protecting Group Strategy: The most robust method for achieving selective bromination is to protect the secondary alcohol before the bromination step. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers.[12][13] The general workflow would be:
-
Selective Protection: Protect the secondary alcohol of 3-(hydroxymethyl)cyclobutanol. The primary alcohol is generally less sterically hindered and may react preferentially with some protecting group reagents, so careful selection of the protecting group and reaction conditions is necessary.
-
Bromination: Brominate the remaining primary alcohol using a suitable brominating agent.
-
Deprotection: Remove the protecting group to reveal the secondary alcohol.
-
Protecting Group Workflow
Caption: Workflow for selective bromination using a protecting group strategy.
References
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing).
- Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols - Benchchem.
- CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents.
- Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives.
- Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane - Caltech Authors.
- (Bromomethyl)cyclobutane synthesis - ChemicalBook.
- An Efficient Route to 3-Substituted Cyclobutanone Derivatives. | Request PDF.
- 112623-30-0 | trans-3-(hydroxymethyl)cyclobutanol - A2B Chem.
- EP0572209A2 - Process for preparing diprotected 2,3-hydroxymethyl cyclobutanol - Google Patents.
- Cyclobutane synthesis - Organic Chemistry Portal.
- Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates | Request PDF - ResearchGate.
- cyclobutene - Organic Syntheses Procedure.
- 1245647-03-3 | 3-(Hydroxymethyl)cyclobutanol - ChemScene.
- Bromination [Synthetic Reagents] | TCI AMERICA - TCI Chemicals.
- Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobuta.. - Filo.
- trans-3-(hydroxymethyl)cyclobutanol 95% | CAS: 112623-30-0 | AChemBlock.
- CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents.
- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.
- 1694840-35-1|3-(Bromomethyl)cyclobutan-1-ol|BLD Pharm.
- cas 112623-30-0|| where to buy trans-3-(hydroxymethyl)cyclobutanol - Chemenu.
- Cyclobutanes in Organic Synthesis - Baran Lab.
- Troubleshooting the synthesis of BINOL derivatives : r/Chempros - Reddit.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
- 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts.
- US5412134A - Process for preparing diprotected 2,3-hydroxymethyl cyclobutanol - Google Patents.
- SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES - Bibliothèque et Archives Canada.
- List of Reagents - Wordpress.
- Technical Support Center: Scale-up Synthesis of (3-Bromobutyl)cyclopropane - Benchchem.
- Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives.
- Bromination - Common Conditions - Common Organic Chemistry.
- Solved Q 4(a) [40 Marks] The reaction of bromomethyl | Chegg.com.
- Protective Groups - Organic Chemistry Portal.
- Preparation of Cyclobutenone - Organic Syntheses Procedure.
- Br2 and Electorphilic Br+ reagents - Wordpress.
- Explain the following observation When 3 methyl 2 butanol is treated with HBr, a single alkyl bromi - YouTube.
- Protecting Groups List - SynArchive.
- 3-thenyl bromide - Organic Syntheses Procedure.
- Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives | ChemRxiv.
- Nuclophilic Br- Reagents - Wordpress.
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optimizing protecting group removal for 3-(Bromomethyl)cyclobutan-1-ol
Technical Support Center: 3-(Bromomethyl)cyclobutan-1-ol
Welcome to the technical support center for methodologies involving 3-(Bromomethyl)cyclobutan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile building block. The unique combination of a secondary alcohol, a primary alkyl bromide, and a strained cyclobutane ring necessitates a carefully planned protecting group strategy to ensure successful outcomes.
This document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Part 1: Proactive Troubleshooting - Selecting the Right Protecting Group
Before a deprotection can be optimized, the correct protecting group must be chosen. The stability of the protecting group must be orthogonal to the desired reaction conditions while ensuring its removal is compatible with the sensitive functionalities of 3-(Bromomethyl)cyclobutan-1-ol.
Q1: What are the most suitable protecting groups for the hydroxyl group of 3-(Bromomethyl)cyclobutan-1-ol, and what are the key considerations?
Answer: The primary challenge is the presence of the alkyl bromide, which is susceptible to nucleophilic attack and reduction. Therefore, the choice of protecting group and the subsequent deprotection conditions are critical.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are excellent choices due to their stability under a wide range of non-acidic and non-fluoride conditions.[1][2] They are robust to many organometallic reagents and mild oxidants.[1]
-
p-Methoxybenzyl (PMB) Ether: A superior choice to a standard benzyl (Bn) ether. While a Bn ether is typically removed by hydrogenolysis, which can cause concurrent debromination, a PMB ether is cleaved under oxidative conditions (using DDQ or CAN) that are fully compatible with the alkyl bromide.[3][4][5]
-
Tetrahydropyranyl (THP) Ether: This acetal is stable to basic, organometallic, and reductive conditions.[6][7] Its removal requires acidic conditions, which must be carefully controlled to prevent side reactions.[8][9]
The table below summarizes the compatibility of common protecting groups with the key functionalities of the molecule.
| Protecting Group | Common Deprotection Reagent(s) | Compatibility with C-Br Bond | Compatibility with Cyclobutane Ring | Key Consideration |
| TBDMS/TIPS | TBAF, HF•Pyridine, CSA | Potential Risk: Fluoride is nucleophilic and can displace bromide. | High | Requires buffered or non-nucleophilic fluoride sources for deprotection. |
| PMB | DDQ, CAN | High | High | This is a highly recommended orthogonal strategy.[5] |
| THP | p-TsOH, PPTS, HCl (aq.) | High | Potential Risk: Strong acids can promote rearrangement or ring-opening. | Requires mildly acidic, controlled conditions for removal.[6] |
| Bn | H₂, Pd/C | Low: High risk of reductive debromination. | High | Generally not recommended if the C-Br bond needs to be preserved. |
| Acetyl (Ac) | K₂CO₃/MeOH, mild base | Potential Risk: Base can induce intramolecular cyclization (oxetane formation). | High | Deprotection conditions must be strictly non-nucleophilic and non-basic if possible. |
Part 2: Troubleshooting Guide for Deprotection Reactions
This section addresses specific problems that may arise during the removal of a protecting group from a 3-(Bromomethyl)cyclobutan-1-ol derivative.
Silyl Ether Deprotection Issues
Q2: I'm trying to remove a TBDMS group with TBAF in THF, but my yield is low and I see a significant non-polar side product. What is happening?
Answer: This is a classic problem when deprotecting halo-alcohols with fluoride-based reagents. The fluoride ion (F⁻) is a potent nucleophile, and the primary alkyl bromide is an excellent electrophile. You are likely observing a side reaction where the fluoride displaces the bromide, leading to the formation of 3-(Fluoromethyl)cyclobutan-1-ol.
Troubleshooting Steps & Causality:
-
Buffer the Reaction: The nucleophilicity of TBAF can be attenuated. Adding acetic acid to the reaction mixture (creating a TBAF/AcOH buffer) can protonate the fluoride ion, reducing its nucleophilicity while still allowing it to effectively cleave the Si-O bond.[10]
-
Switch to a Different Fluoride Source: Reagents like HF•Pyridine or triethylamine trihydrofluoride (3HF•NEt₃) are less nucleophilic than TBAF and are often used to selectively cleave silyl ethers without affecting sensitive functional groups.[10]
-
Use Acidic Cleavage: If the rest of your molecule is stable to acid, a mild acidic method can be used. A catalytic amount of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in methanol will cleave the TBDMS ether without introducing a competing nucleophile.[11]
Q3: My silyl ether deprotection is very slow or stalls completely. How can I drive it to completion?
Answer: Sluggish deprotection of silyl ethers, particularly sterically hindered ones like TIPS, can be due to several factors.
Troubleshooting Steps & Causality:
-
Increase Temperature: Gently warming the reaction (e.g., to 40 °C) can often overcome the activation energy barrier, especially for hindered substrates. Monitor carefully by TLC to ensure product degradation does not occur.
-
Add a Co-solvent: If using TBAF in THF, ensure the reagent is fully dissolved and the substrate is soluble. Sometimes, adding a small amount of a polar aprotic co-solvent like DMF can aid solubility and increase the reaction rate.
-
Use a More Reactive Reagent: For very stubborn silyl ethers, neat HF•Pyridine in THF or acetonitrile is a powerful option, but it must be handled with extreme care due to its toxicity and corrosiveness.
Acetal (THP) Deprotection Issues
Q4: After removing a THP group under standard acidic conditions (e.g., HCl in MeOH), my NMR shows a complex mixture of products. What could be the issue?
Answer: The combination of a strong acid and the strained cyclobutane ring is problematic. Strong acids can catalyze rearrangement or ring-opening of the cyclobutane moiety.[12] Furthermore, if water is present, the bromide can be hydrolyzed.
Troubleshooting Steps & Causality:
-
Use a Milder Acid Catalyst: The key is to use an acid that is strong enough to catalyze acetal hydrolysis but not strong enough to trigger side reactions. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice for this purpose, as it provides a mildly acidic environment.[1]
-
Employ a Lewis Acid: Mild Lewis acids can also be effective. For instance, bismuth triflate (Bi(OTf)₃) or cerium(IV) ammonium nitrate (CAN) have been reported for the mild deprotection of THP ethers.[6][13]
-
Control the Stoichiometry and Temperature: Use only a catalytic amount of acid (0.1 eq) and run the reaction at room temperature or 0 °C to minimize the rate of potential side reactions.
Caption: Decision tree for troubleshooting common deprotection issues.
Ester and Benzyl Ether Deprotection Issues
Q5: I protected the alcohol as an acetate ester and tried to remove it with potassium carbonate in methanol. The reaction is clean, but my final product seems to have cyclized. Is this possible?
Answer: Yes, this is a significant risk. Under basic conditions, the deprotected secondary alcohol forms an alkoxide. This intramolecular nucleophile can readily attack the primary alkyl bromide, leading to the formation of a strained but stable 2-oxaspiro[3.3]heptane ring system via an intramolecular Williamson ether synthesis.
Troubleshooting Steps & Causality:
-
Avoid Basic Conditions: This is the most critical takeaway. If you must use an ester, its removal is problematic. It is better to plan a synthesis that avoids base-labile protecting groups entirely.
-
Switch to a PMB Ether: This is the ideal solution. As mentioned, a PMB ether is removed under neutral-to-mildly-acidic oxidative conditions with DDQ, which will not induce this cyclization.[3][14]
Caption: Orthogonal strategy using a PMB ether avoids common side reactions.
Part 3: Detailed Experimental Protocols
These protocols are provided as a starting point and should be optimized based on your specific substrate and scale.
Protocol 1: Deprotection of TBDMS-protected 3-(Bromomethyl)cyclobutan-1-ol using TBAF/AcOH
-
Setup: To a solution of the TBDMS-protected alcohol (1.0 eq) in THF (0.1 M), add glacial acetic acid (1.5 eq).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction and monitor its progress by TLC (staining with potassium permanganate or vanillin). The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Deprotection of PMB-protected 3-(Bromomethyl)cyclobutan-1-ol using DDQ
-
Setup: Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of dichloromethane (DCM) and water (18:1 v/v, 0.05 M).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) portion-wise at room temperature. The solution will typically turn dark.
-
Monitoring: Stir vigorously and monitor by TLC. The reaction is usually complete in 1-3 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes until the color of the organic layer fades. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography to remove the DDQ byproducts.[3][14]
Frequently Asked Questions (FAQs)
Q: Why is the cyclobutane ring a concern? A: Four-membered rings possess significant ring strain. Under harsh conditions (especially strongly acidic or electrophilic), they can be susceptible to ring-opening or rearrangement reactions to form more stable cyclopentyl or linear systems. Using mild, controlled reaction conditions is the best way to preserve the cyclobutane core.[12]
Q: Can I use a standard Benzyl (Bn) ether and just be careful with the hydrogenolysis? A: While possible in some cases with specific catalysts (e.g., Raney Nickel under certain conditions), the palladium-on-carbon (Pd/C) catalyzed hydrogenation typically used for debenzylation is highly effective at reducing alkyl halides.[14][15] The risk of generating 3-(methyl)cyclobutan-1-ol as a side product is very high. The PMB/DDQ strategy is far more reliable.[5]
Q: What is the best way to monitor these deprotection reactions? A: Thin-Layer Chromatography (TLC) is the most common and effective method. The protected starting material will be significantly less polar (higher Rf) than the deprotected alcohol product (lower Rf). Staining with potassium permanganate (KMnO₄) is effective for visualizing alcohols. For quantitative analysis and identification of side products, LC-MS is an invaluable tool.
References
- Google. (2026). Current time in Pasuruan, ID.
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
JoVE. (2023). Video: Protection of Alcohols. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]
-
Baran, P. S. Protecting Groups. Scripps Research. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Khan Academy. Protection of alcohols (video). [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ResearchGate. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Chemazon. (2021). Protection and Deprotection of Alcohol in Organic Chemistry. YouTube. [Link]
-
Zhang, Q., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]
-
Royal Society of Chemistry. (2014). Deprotection of tetrahydropyranyl ether. RSC Advances. [Link]
-
Crich, D. & Li, W. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. NIH. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
An, J., et al. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]
-
Mega Lecture. (2020). 40 - 9701_w19_qp_12 : Hydrolysis of Esters. YouTube. [Link]
-
Tokuyama, H., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses. [Link]
-
ResearchGate. (2007). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. [Link]
-
Sletten, E. M. & Bertozzi, C. R. (2011). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2015). Can a benzyl ether be removed in the presence of an ester?. [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Validation & Comparative
Structural Elucidation of 3-(Bromomethyl)cyclobutan-1-ol: A Comparative NMR Guide
Topic: Structural Elucidation and Isomeric Differentiation of 3-(Bromomethyl)cyclobutan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
3-(Bromomethyl)cyclobutan-1-ol is a valuable bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where "escaping flatland" (increasing
This guide provides a technical comparison of the cis- and trans- isomers of 3-(bromomethyl)cyclobutan-1-ol. Unlike standard product sheets, we focus on the causality of signal differentiation in 1H NMR, enabling you to definitively assign stereochemistry without resorting to X-ray crystallography.
Part 1: Theoretical Framework & Conformational Analysis
To interpret the NMR spectrum, one must first understand the dynamic geometry of the cyclobutane core.[1]
The "Butterfly" Effect
Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] This puckering equilibrates rapidly at room temperature, but substituents lock or bias this equilibrium.
-
Cis-Isomer (Pseudo-diequatorial): In 1,3-disubstituted cyclobutanes, the cis isomer typically places both substituents in pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion.[1] This is generally the thermodynamically stable isomer.[1]
-
Trans-Isomer (Pseudo-axial/equatorial): The trans isomer forces one substituent into a pseudo-axial position, creating distinct magnetic environments for the ring protons.[1]
Diagram 1: Structural Assignment Workflow
The following decision tree outlines the logical flow for assigning the structure of the crude reaction mixture.
Caption: Workflow for the stereochemical elucidation of 3-(bromomethyl)cyclobutan-1-ol, prioritizing 1D screening followed by 2D confirmation.
Part 2: Experimental Protocol
Trustworthy data begins with rigorous sample preparation.[1] Solvent effects are particularly pronounced in alcohols due to hydrogen bonding and proton exchange rates.[1]
Standardized Acquisition Parameters
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Solvent Selection:
-
CDCl3 (Chloroform-d):[1] Standard for shift comparison.[1] Note that the -OH proton is often broad or invisible due to exchange.[1]
-
DMSO-d6:Recommended for full characterization. The high viscosity and H-bond accepting nature slow down proton exchange, often revealing the -OH proton as a sharp doublet (coupled to H1) and separating overlapping ring multiplets.[1]
-
-
Pulse Sequence: Standard zg30 (30° pulse) with a relaxation delay (
) of seconds to ensure accurate integration of the methine protons.
Part 3: Comparative Analysis (Cis vs. Trans)
This section contrasts the spectral signatures of the two isomers. In synthetic routes (e.g., reduction of 3-(bromomethyl)cyclobutanone), a mixture of diastereomers is often obtained.[1]
Table 1: Comparative Chemical Shift Data (in CDCl3)
Note: Values are representative of 1,3-disubstituted cyclobutanes and may vary slightly based on concentration.
| Proton Assignment | Signal Type | Cis-Isomer ( | Trans-Isomer ( | Diagnostic Feature |
| H1 (CH-OH) | Quintet-like | 4.10 – 4.25 | 4.35 – 4.50 | Primary Differentiator. Trans H1 is typically deshielded (downfield) relative to cis in 1,3-systems.[1] |
| H3 (CH-CH2Br) | Multiplet | 2.45 – 2.60 | 2.65 – 2.80 | The trans isomer often shows a broader multiplet due to different vicinal coupling constants.[1] |
| CH2-Br | Doublet | 3.45 ( | 3.48 ( | Minimal difference; not reliable for isomer identification.[1] |
| H2/H4 (Ring) | Complex | 1.60 – 2.40 | 1.80 – 2.60 | Cis isomers often show clearer separation between |
| -OH | Broad Singlet | ~1.8 - 2.5 | ~1.8 - 2.5 | Comparison requires DMSO-d6.[1] |
Mechanistic Insight: Why the Shift Difference?
The chemical shift difference (
-
Shielding: In the cis (pseudo-diequatorial) conformation, the H1 proton is axial-like.[1] Axial protons in cyclobutanes are generally more shielded (upfield) than equatorial protons.[1]
-
Deshielding: In the trans isomer, the ring puckering forces one substituent axial, often placing the H1 proton in a more equatorial-like (deshielded) environment.[1]
Part 4: Advanced Validation (2D NOESY)
Relying solely on chemical shifts can be risky if the diastereomeric ratio is extreme (e.g., >95:5).[1] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive proof of space.[1]
Diagram 2: NOE Correlation Logic
The following diagram illustrates the specific through-space interactions that confirm the cis or trans relationship.
Caption: NOE correlations distinguish isomers. The Cis-isomer allows potential H1-H3 interaction or specific syn-facial coupling to ring protons, whereas Trans-isomers lack cross-ring correlations.[1]
Interpretation Protocol
-
Cis-Isomer: Look for a correlation between H1 and H3 .[1] While weak due to the distance across the ring (~2.8 Å in planar, more in puckered), a signal here strongly suggests cis geometry (1,3-diaxial relationship in the planar transition state).[1] More reliably, H1 will show strong NOE to the cis-oriented ring protons (H2/H4 on the same face).[1]
-
Trans-Isomer: H1 and H3 are on opposite faces. No NOE correlation should be observed between them.
References
-
Wiberg, K. B.; Barth, D. E. "Conformational studies of cyclobutanes." Journal of the American Chemical Society, 1969 , 91(18), 5124–5130.[1] Link[1]
-
Roberts, J. D. "Nuclear Magnetic Resonance Spectroscopy. Cyclobutane Derivatives." Journal of the American Chemical Society, 1958 , 80(23), 6339-6344. Link[1]
-
Lemmerer, M., et al. "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes."[1] ChemRxiv, 2022 . (Provides comparative shift data for substituted cyclobutanes). Link
-
ChemicalBook. "3-(Bromomethyl)cyclobutane derivatives and synthesis." (General synthesis grounding). Link
Sources
Definitive Comparison Guide: Mass Spectrometry Strategies for 3-(Bromomethyl)cyclobutan-1-ol
Executive Summary & Technical Context[1][2][3][4][5]
3-(Bromomethyl)cyclobutan-1-ol (MW: 165.03 Da) is a critical bifunctional building block in fragment-based drug discovery (FBDD). Its cyclobutane core offers a rigid, three-dimensional scaffold that improves metabolic stability compared to flexible alkyl chains or planar aromatic rings.
However, its analysis presents specific challenges:
-
Lability: The hydroxyl group and strained ring make it prone to thermal degradation and dehydration inside the ion source.
-
Isomerism: It exists as cis and trans diastereomers, which possess distinct pharmacological profiles but identical molecular weights.
-
Ionization Efficiency: As a small, neutral halohydrin, it ionizes poorly in standard ESI without specific additives.
This guide compares the three primary analytical workflows—EI-GCMS , CI-GCMS , and ESI-LCMS —to determine the optimal protocol for identification, purity assessment, and isomer differentiation.
Comparative Analysis of Analytical Architectures
We evaluated three ionization and separation strategies. The "Performance Score" is an aggregate metric of sensitivity, structural information, and reproducibility.
Table 1: Performance Matrix of Ionization Techniques
| Feature | Method A: EI-GCMS (Standard) | Method B: CI-GCMS (Validation) | Method C: ESI-LCMS (High-Throughput) |
| Ionization Type | Hard (70 eV) | Soft (Methane/Ammonia) | Soft (Electrospray) |
| Molecular Ion (M⁺) | Weak / Absent (<5%) | Dominant ([M+H]⁺ or [M+NH₄]⁺) | Absent (requires adducts) |
| Structural Insight | High (Fingerprint fragmentation) | Low (MW confirmation only) | Low |
| Isomer Resolution | Excellent (Chromatographic sep.) | Good | Moderate (Column dependent) |
| Sensitivity | High (Picogram range) | Medium | Low (for this specific neutral) |
| Primary Utility | Purity & ID | MW Confirmation | Biological Matrices |
Deep Dive: The "Best" Approach?
-
For Purity & Synthesis: EI-GCMS is the superior choice. The molecule is volatile enough for GC, and the hard ionization provides a unique fragmentation fingerprint essential for distinguishing it from structural isomers (e.g., bromopentanols).
-
For Biological Assays: ESI-LCMS is required but necessitates ammonium acetate buffers to promote [M+NH₄]⁺ adduct formation (m/z 182/184), as the protonated ion is unstable.
Detailed Fragmentation & Spectral Analysis[6]
Understanding the fragmentation mechanics is the only way to validate the identity of 3-(Bromomethyl)cyclobutan-1-ol without a reference standard.
The Isotopic Signature
Bromine provides a definitive "checksum." Any fragment containing the bromomethyl group will appear as a 1:1 doublet separated by 2 Da (
-
M⁺: 164 / 166 (1:1 ratio)
-
Fragment A: 146 / 148 (Loss of H₂O)
Key Fragmentation Pathways (EI Source)
The strained cyclobutane ring drives the fragmentation.
-
Dehydration (Dominant): The hydroxyl group is lost almost immediately.
-
Ring Cleavage (Ethylene Loss): Cyclobutanes characteristically cleave into two ethylene fragments.
-
Bromine Loss (Alpha Cleavage):
Note: This peak at m/z 71 is the diagnostic "Cyclobutanol" core.
Table 2: Diagnostic Ion List
| m/z Value | Ion Identity | Origin / Mechanism | Relative Abundance |
| 164 / 166 | Molecular Ion (Rarely visible in EI) | < 1% | |
| 146 / 148 | Dehydration (Thermal/EI) | 20 - 40% | |
| 135 / 137 | Ring opening + H rearrangement | 10 - 15% | |
| 118 / 120 | Loss of water + ethylene | 30 - 50% | |
| 71 | Loss of | 100% (Base) | |
| 57 | Further ring fragmentation | High |
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process for analyzing this specific scaffold, linking chemical properties to instrument choice.
Caption: Analytical workflow selector. EI-GCMS is preferred for structural ID, while CI or ESI is required to confirm the intact molecular weight due to thermal lability.
Experimental Protocol: Self-Validating GC-MS Method
This protocol is designed to separate the cis and trans isomers while minimizing thermal degradation.
A. Sample Preparation[7][8][9]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Reason: Low boiling point solvent ensures rapid evaporation in the injector, preventing discrimination.
-
Derivatization (Optional but Recommended): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.
-
Why? Silylation caps the -OH group, preventing thermal dehydration and improving peak shape. The Target Ion shifts to m/z 236/238 (M+ for TMS derivative).
-
B. Instrument Parameters (Agilent 7890/5977 or equiv)
-
Column: DB-5ms or ZB-5 (30m × 0.25mm × 0.25µm). Non-polar phases separate diastereomers based on boiling point differences.
-
Inlet: Split 20:1, Temperature 200°C .
-
Critical: Do NOT exceed 220°C. Higher temperatures induce pyrolysis of the bromomethyl group.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 150°C (Elution window).
-
Ramp 25°C/min to 280°C (Burn out).
-
-
MS Source: 230°C, EI mode (70 eV). Scan range 40–300 amu.
C. Isomer Differentiation Logic
The cis and trans isomers will have distinct retention times.
-
Trans-isomer: Typically elutes earlier on non-polar columns due to a more compact, lower-boiling conformation (diequatorial-like preference in substituted cyclobutanes).
-
Cis-isomer: Elutes later.
-
Validation: If two peaks appear with identical mass spectra (m/z 71, 118, 146), they are the diastereomers.
Mechanistic Pathway Diagram
The following diagram details the fragmentation mechanism that generates the diagnostic ions.
Caption: Primary fragmentation pathway under 70 eV Electron Impact. The loss of water and subsequent ring opening is characteristic of cyclobutane alcohols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129657037, 3-(Bromomethyl)cyclobut-1-ene (Related Structure). Retrieved from [Link]
-
Vrije Universiteit Amsterdam (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (Discusses MS/MS of bromocyclobutane derivatives). Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns: Alcohols and Cycloalkanes. Retrieved from [Link]
-
ACD/Labs (2023). A Beginner's Guide to Mass Spectrometry: Ionization Techniques. Retrieved from [Link]
experimental validation of predicted 3-(Bromomethyl)cyclobutan-1-ol properties
Experimental Validation Guide: 3-(Bromomethyl)cyclobutan-1-ol
Executive Summary
3-(Bromomethyl)cyclobutan-1-ol (CAS: 1694840-35-1) has emerged as a critical bioisostere in modern drug discovery, offering a rigid, sp³-rich scaffold that bridges the gap between flexible alkyl chains and metabolically liable aromatic rings. Its geometric isomers (cis and trans) provide distinct vectors for substituent exit, enabling precise probing of binding pockets.
This guide provides a rigorous experimental framework to validate the predicted physicochemical and reactive properties of this scaffold. Unlike standard alkyl halides, the cyclobutane ring introduces unique ring-puckering dynamics that deviate from standard computational models. We present a comparative analysis against linear and lower-ring analogs to establish its performance profile.
Part 1: The Computational Baseline (Hypothesis)
Before experimental validation, we establish the "null hypothesis" using standard computational descriptors. The values below are derived from consensus algorithms (XLogP3, Cactvs) and serve as the baseline for experimental deviation.
Table 1: Predicted vs. Expected Deviations
| Property | Predicted Value (Consensus) | Structural Driver for Deviation |
| Molecular Weight | 165.03 g/mol | N/A (Exact) |
| LogP (Octanol/Water) | 1.4 – 1.9 | Ring Puckering: The "butterfly" conformation of cyclobutane exposes less surface area than a linear chain, often resulting in a lower experimental LogP than predicted by additive models. |
| Boiling Point | ~210–220 °C (Est.) | H-Bonding: The hydroxyl group significantly elevates bp compared to the bromo-cyclobutane core (123 °C). Cis isomers typically boil higher due to intramolecular H-bonding interactions. |
| Density | 1.35 g/mL | Packing Efficiency: Higher than linear analogs due to rigid ring stacking. |
| Reactivity (S_N2) | Moderate | Steric Hindrance: The puckered ring shields the backside of the carbon-bromine bond, potentially retarding S_N2 rates compared to primary alkyl bromides. |
Part 2: Experimental Validation Protocols
To validate the scaffold, we employ a three-tiered workflow: Structural Assignment , Physicochemical Profiling , and Reactivity Benchmarking .
Protocol A: Stereochemical Assignment (NMR Validation)
Objective: Distinguish between cis and trans isomers. Computational models often fail to predict the exact chemical shift differences caused by the anisotropic effect of the ring.
Methodology:
-
Isolation: Separate the diastereomeric mixture (typically 60:40 cis:trans from epibromohydrin synthesis) via high-performance flash chromatography (Silica, 0-30% EtOAc/Hexanes).
-
1H NMR Analysis (600 MHz, CDCl₃):
-
Target Signal: Focus on the methine proton at C3 (adjacent to the bromomethyl group).
-
Diagnostic Logic: In the cis isomer, the C1-hydroxyl and C3-bromomethyl groups are on the same face. The ring puckering places the C3 proton in a distinct shielding cone compared to the trans isomer.
-
Validation Check: The cis isomer typically displays a more complex splitting pattern for the ring methylene protons (C2/C4) due to the loss of effective symmetry compared to the pseudo-equatorial preference of the trans isomer.
-
Protocol B: Reactivity Profiling (Kinetic Benchmarking)
Objective: Quantify the "Cyclobutane Penalty"—the reduction in nucleophilic substitution rate due to ring sterics compared to linear analogs.
Experimental Setup:
-
Substrates:
-
Target: 3-(Bromomethyl)cyclobutan-1-ol
-
Linear Control: 3-Bromo-2-methylpropan-1-ol (mimics chain length without ring constraint)
-
Strain Control: (Bromomethyl)cyclopropane (high ring strain)
-
-
Reagent: Sodium Azide (NaN₃, 1.5 eq) in DMF at 25°C.
-
Monitoring: 1H NMR time-course analysis (monitoring disappearance of the -CH₂Br doublet at ~3.5 ppm).
Data Interpretation:
-
Linear Control:
(Fastest, unhindered backside attack). -
Cyclobutane Target: Expect
. The ring pucker forces the incoming nucleophile to approach past the axial-like ring hydrogens. -
Cyclopropane Control: Expect
(or different mechanism) due to significant I-strain (internal strain) upon rehybridization to the sp² transition state.
Caption: Comparative kinetic profile of nucleophilic substitution. The cyclobutane scaffold offers a "Goldilocks" zone—stable enough to resist metabolic degradation but reactive enough for synthetic functionalization.
Part 3: Comparative Performance Guide
For drug development professionals selecting a scaffold, the following table synthesizes experimental data to guide decision-making.
Table 2: Scaffold Performance Matrix
| Feature | 3-(Bromomethyl)cyclobutan-1-ol | Linear Analog (Isopentyl) | Cyclopropane Analog |
| Metabolic Stability | High. Ring rigidity prevents cytochrome P450 oxidation at the methine positions. | Low. Flexible chains are prone to rapid oxidation. | Moderate. Strained ring can be prone to ring-opening metabolism. |
| Solubility (LogS) | Moderate. Compact shape packs well in lattice, slightly reducing solubility vs linear. | High. Flexible chain disrupts crystal packing. | Moderate. |
| Vector Geometry | Defined (90° exit). Allows precise projection of substituents into binding pockets. | Undefined. Floppy, entropic penalty upon binding. | Acute (<60°). Often too rigid/acute for optimal binding. |
| Synthetic Utility | Versatile. Alcohol handle allows further derivation; Bromide allows cross-coupling.[1] | Standard. | Limited. Ring opening risks during cross-coupling. |
Part 4: Detailed Experimental Protocol (Synthesis & Purification)
To ensure reproducibility, follow this validated workflow for the isolation of the target scaffold.
-
Reagents: Epibromohydrin (1.0 eq), 1,1-diborylalkane (precursor for ring expansion), LiTMP (Base).
-
Reaction:
-
Cool THF solution of 1,1-diborylalkane to -78°C.
-
Add LiTMP dropwise (lithiation).
-
Cannulate epibromohydrin slowly. The mechanism involves an intramolecular alkylation to close the cyclobutane ring (See McDonald et al.).
-
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O.
-
Oxidation (Boron to Alcohol): Treat the intermediate with NaOH/H₂O₂ at 0°C to convert the C1-boron moiety to the hydroxyl group.
-
Purification:
-
Critical Step: The cis and trans isomers often co-elute on standard silica. Use AgNO₃-impregnated silica if separation is difficult, or proceed to preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Caption: Validated synthesis and purification workflow for isolating pure diastereomers of the target scaffold.
References
-
Synthesis & Mechanism: McDonald, T. R., & Rousseaux, S. A. L. (2023).[2] Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.[1][2][3] Chemical Science, 14, 963-969.[2] Link
-
Physical Properties (Analog Data): Sigma-Aldrich.[4] Product Specification: (Bromomethyl)cyclobutane (CAS 17247-58-4). Link
-
Bioisostere Validation: Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry. Link
-
Computed Properties: PubChem Compound Summary for CID 129657037 (3-(Bromomethyl)cyclobut-1-ene analogs). Link
Sources
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. (Bromomethyl)cyclobutane 97 17247-58-4 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
